![molecular formula C14H10BrFN2O2S2 B6522257 3-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933022-53-8](/img/structure/B6522257.png)

3-{[(4-bromo-2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

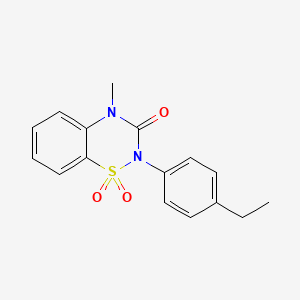

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound . It has a sulfanyl group attached to a bromo-fluorophenyl group. Compounds with similar structures are often used in medicinal chemistry .

Molecular Structure Analysis

The compound contains several functional groups, including a sulfanyl group, a bromine atom, and a fluorine atom on the phenyl ring. These groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could make the compound more dense and potentially more reactive than similar compounds without these atoms .Applications De Recherche Scientifique

Synthesis of Target Inhibitors

The compound is used to obtain target inhibitors . Inhibitors are substances that can decrease the rate of a chemical reaction or prevent it from happening by binding to a specific molecule.

Creation of Molecular Solids

This compound is used in the creation of a new quasi-one-dimensional molecular solid based on Ni (mnt) 2 anion . Molecular solids are substances where the atoms are held together by non-covalent interactions, rather than by chemical bonds.

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds.

Biological Activities

Pyrazoline derivatives, which could potentially include this compound, have been studied for their biological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Oxidative Stress Studies

The compound could potentially be used in studies related to oxidative stress . Oxidative stress is an imbalance between free radicals and antioxidants in your body, which can lead to cell and tissue damage.

Acetylcholinesterase Activity Studies

The compound could potentially be used in studies related to acetylcholinesterase activity . Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

Based on its structural similarity to 1,2,4-benzothiadiazine 1,1-dioxides, it can be inferred that it might interact with atp-sensitive potassium channels . This interaction could potentially lead to the opening of these channels, which in turn could inhibit insulin release .

Biochemical Pathways

Given its potential role as an atp-sensitive potassium channel opener, it could be involved in the regulation of insulin secretion and glucose metabolism .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for structurally similar compounds .

Result of Action

Based on its potential role as an atp-sensitive potassium channel opener, it could potentially inhibit insulin release, which could have implications for glucose metabolism .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-bromo-2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O2S2/c15-10-6-5-9(11(16)7-10)8-21-14-17-12-3-1-2-4-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGOMBIYFBCZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-bromo-2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522178.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522185.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B6522189.png)

![3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522192.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6522197.png)

![N-[(2-chlorophenyl)methyl]-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522205.png)

![N-(2,5-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522210.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6522221.png)

![2-(4-ethylphenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522240.png)

![2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-(propan-2-yl)acetamide](/img/structure/B6522254.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B6522255.png)

![methyl 3-{[2-(3,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B6522273.png)

![4-[(4-chlorophenyl)methyl]-2-(2,6-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6522280.png)